TNAP Inhibitory Potency: Head-to-Head IC50 Comparison Within the Same Luminescent Assay
In a luminescence-based TNAP assay, 2-methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide (compound 19) exhibited an IC50 of 0.65 μM (geometric mean, n=4, range 0.50–0.94 μM) [1]. This represents a 3.4-fold decrease in potency relative to the lead compound 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (compound 1, IC50 0.19 μM) and a 5.4-fold decrease versus the most potent analog 5-bromo-2-methoxy-N-(quinolin-3-yl)benzenesulfonamide (compound 18, IC50 0.12 μM). Conversely, it is 2.8-fold more potent than the corresponding pyridine analog 2-methoxy-5-methyl-N-(pyridin-3-yl)benzenesulfonamide (compound 21, IC50 1.85 μM) [1].
| Evidence Dimension | TNAP IC50 (μM, luminescent assay) |
|---|---|
| Target Compound Data | IC50 = 0.65 μM (geometric mean, lower 0.50, upper 0.94, n=4) |
| Comparator Or Baseline | Compound 1 (2,5-dimethoxy): IC50 = 0.19 μM; Compound 18 (5-bromo): IC50 = 0.12 μM; Compound 21 (pyridine analog): IC50 = 1.85 μM |
| Quantified Difference | 3.4-fold less potent than compound 1; 5.4-fold less than compound 18; 2.8-fold more potent than compound 21 |
| Conditions | Luminescent-based TNAP inhibition assay; data reported as geometric mean with lower/upper limits and number of replicates |
Why This Matters
The intermediate potency of this compound defines its utility as a tool for structure-activity relationship (SAR) studies, where it can serve as a benchmark for evaluating the impact of 5-position substituents on TNAP inhibition.
- [1] Dahl, R.; Sergienko, E.A.; Su, Y.; Mostofi, Y.S.; Yang, L.; Simao, A.M.; Narisawa, S.; Brown, B.; Mangravita-Novo, A.; Vicchiarelli, M.; Smith, L.H.; O'Neill, W.C.; Millan, J.L.; Cosford, N.D. Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). J. Med. Chem. 2009, 52, 6919-6925. (Table 2, compound 19; Table 1, compound 1; compound 18; compound 21) View Source
